2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile
Overview
Description
“2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile” is a chemical compound with the CAS Number: 885272-74-2 . It has a molecular weight of 247.3 . The IUPAC name for this compound is [2- (4-methylphenyl)imidazo [1,2-a]pyridin-3-yl]acetonitrile . It is a brown solid .
Molecular Structure Analysis
The Inchi Code for “2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile” is 1S/C16H13N3/c1-12-5-7-13 (8-6-12)16-14 (9-10-17)19-11-3-2-4-15 (19)18-16/h2-8,11H,9H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
“2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile” is a brown solid . It has a molecular weight of 247.3 . More specific physical and chemical properties such as melting point, boiling point, and density are not available in the current resources.Scientific Research Applications
Synthesis and Chemical Applications
Aqueous Synthesis of Methylimidazo[1,2-a]pyridines : This compound has been synthesized in aqueous environments without deliberate catalyst addition. Such synthesis methods are significant for environmentally benign chemical processes (Mohan, Rao, & Adimurthy, 2013).
Development of Fluorescent Probes for Mercury Ion : Derivatives of this compound have been used to create efficient fluorescent probes for detecting mercury ions, demonstrating their potential in environmental monitoring and safety applications (Shao et al., 2011).
FeCl3-catalyzed C-3 Functionalization : This compound undergoes site-selective alkylation via FeCl3-catalyzed reactions, underlining its versatility in synthesizing pharmaceutically interesting products (Chen et al., 2020).
Photophysical and Analytical Applications
Synthesis of Novel Fluorescent Heterocyclic Systems : This compound is utilized in the synthesis of new fluorescent dyes with interesting photophysical properties, highlighting its role in the development of novel materials for optical applications (Pordel et al., 2017).
Creation of Colorimetric and Optical Probes for Copper Ion : Its derivatives are instrumental in developing sensitive and selective probes for detecting copper ions, which is crucial in various industrial and environmental contexts (Shao et al., 2010).
Pharmaceutical and Biomedical Research
Synthesis of Antiulcer Agents : Research indicates that certain substituted imidazo[1,2-a]pyridines, which can be derived from this compound, exhibit significant antiulcer activity, thereby contributing to pharmaceutical advancements (Kaminski et al., 1989).
Inotropic Activity in Cardiac Treatments : Derivatives have been synthesized for evaluating positive inotropic activity, suggesting potential applications in treatments for heart conditions (Yamanaka et al., 1991).
properties
IUPAC Name |
2-[2-(4-methylphenyl)imidazo[1,2-a]pyridin-3-yl]acetonitrile | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3/c1-12-5-7-13(8-6-12)16-14(9-10-17)19-11-3-2-4-15(19)18-16/h2-8,11H,9H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFXYMUPAEISGJX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(N3C=CC=CC3=N2)CC#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201206380 | |
Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-(p-Tolyl)imidazo[1,2-a]pyridin-3-yl)acetonitrile | |
CAS RN |
885272-74-2 | |
Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=885272-74-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(4-Methylphenyl)imidazo[1,2-a]pyridine-3-acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201206380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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